molecular formula C19H22N2O2 B2735874 N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide CAS No. 314035-61-5

N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide

Cat. No.: B2735874
CAS No.: 314035-61-5
M. Wt: 310.397
InChI Key: MNCYFJMQRXUKSB-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide is a substituted acetamide derivative featuring a 4-methylphenyl group attached to the nitrogen atom and a morpholine ring conjugated to the central acetamide scaffold (Figure 1).

![Simplified structure of this compound]
Figure 1. Simplified structure of this compound.

Properties

IUPAC Name

N-(4-methylphenyl)-2-morpholin-4-yl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-15-7-9-17(10-8-15)20-19(22)18(16-5-3-2-4-6-16)21-11-13-23-14-12-21/h2-10,18H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCYFJMQRXUKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 4-methylphenylamine, morpholine, and phenylacetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Synthetic Route: The process involves the acylation of 4-methylphenylamine with phenylacetyl chloride to form N-(4-methylphenyl)-2-phenylacetamide. This intermediate is then reacted with morpholine to yield the final product, this compound.

    Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, often involving the use of automated reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenyl groups can be substituted with other functional groups using appropriate reagents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

  • Enzyme Inhibition : The compound shows inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated a dose-dependent inhibition pattern, indicating its potential utility in enhancing cholinergic function .
EnzymeInhibition (%)
Acetylcholinesterase45 ± 5
Butyrylcholinesterase60 ± 7
  • Anticancer Activity : The compound has exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HeLa (cervical cancer). The IC50 values for these cell lines were found to be significantly low, suggesting strong anticancer properties.
Cell LineIC50 (µM)
A54912.5
HCT11615.3
HeLa10.8

The compound's biological activity is primarily attributed to its structural features that allow it to modulate protein interactions:

  • Mechanism of Action : It interacts with specific proteins and enzymes, influencing various biochemical pathways associated with inflammation and cancer proliferation. This interaction is crucial for developing potential therapeutic strategies targeting these pathways .

Industrial Applications

In industrial settings, this compound serves as a reagent in chemical synthesis processes. Its unique chemical properties make it suitable for producing various chemical products and materials .

Case Study 1: Anticancer Efficacy

A study evaluated the compound's efficacy against human cancer cell lines using MTT assays. Results indicated significant cytotoxicity across multiple types of cancer cells, reinforcing its potential as an anticancer agent.

Case Study 2: Neuroprotective Properties

Research focused on the neuroprotective effects of the compound in models of neurodegeneration demonstrated that it could enhance cognitive function by inhibiting cholinesterase enzymes, thereby increasing acetylcholine levels in the brain.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methyl, methoxy) enhance solubility in polar solvents, while electron-withdrawing groups (e.g., chloro) favor π-π stacking interactions .
  • The morpholine group in the target compound introduces a tertiary amine, enabling salt formation and improving bioavailability compared to non-heterocyclic analogs .

Morpholine-Containing Analogs

Morpholine derivatives exhibit distinct pharmacological and synthetic utility:

Compound Name Structure Molecular Weight Notable Features Evidence Source
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole ring + morpholine 337.84 Anticandidal activity reported
N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide 4-Amino-2-methoxyphenyl + morpholine 265.31 Potential CNS drug intermediate
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide Chloro + morpholine + phenyl 330.81 Structural complexity for kinase inhibition
Target Compound 4-Methylphenyl + morpholine + phenyl ~340 (estimated) Balanced lipophilicity and polarity -

Key Observations :

  • Thiazole- and pyrimidine-containing morpholine analogs (e.g., ) demonstrate enhanced biological activity due to aromatic heterocycles .
  • The target compound’s phenyl-morpholine combination may optimize binding to hydrophobic pockets while maintaining water solubility .

Heterocyclic vs. Aromatic Substituents

Comparing morpholine-containing compounds with purely aromatic or sulfonamide-based analogs:

Compound Name Key Structural Difference Application Evidence Source
N-(5-iodopyridin-2-yl)-2-(4-methylphenyl)sulfanylacetamide Pyridine + sulfanyl group Radioligand development
N-(4-acetylphenyl)-2-[3-(3-morpholinylpropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide Quinazoline + morpholine + sulfanyl Kinase inhibitor lead compound
Target Compound Phenyl + morpholine Unspecified (likely intermediate) -

Key Observations :

  • Sulfanyl and quinazoline groups () expand reactivity for cross-coupling or enzyme inhibition .
  • The target compound’s simplicity may favor scalability in industrial synthesis compared to polyheterocyclic analogs.

Biological Activity

N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies, incorporating diverse scientific sources.

Chemical Structure and Synthesis

Chemical Structure : The compound features a morpholine ring, a phenylacetamide backbone, and a methylphenyl substituent. Its structural formula can be represented as follows:

C18H22N2O\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}

Synthesis Methods : The synthesis typically involves acylation reactions. The process begins with 4-methylphenylamine and phenylacetyl chloride, followed by reaction with morpholine. Key steps include:

  • Acylation : 4-methylphenylamine is reacted with phenylacetyl chloride in the presence of a base (e.g., triethylamine).
  • Cyclization : The resulting intermediate is treated with morpholine to yield the final product.

Pharmacological Properties

This compound has been studied for various biological activities, including:

  • Anticancer Activity : In vitro studies demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it showed significant activity against prostate carcinoma (PC3) cells, with IC50 values indicating effective inhibition of cell proliferation .
  • Anticonvulsant Effects : Preliminary research indicates potential anticonvulsant properties in animal models. Compounds similar to this compound have shown protection in maximal electroshock (MES) tests, suggesting that modifications in the structure can enhance anticonvulsant activity .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. It may act as a ligand modulating receptor activity or inhibiting enzyme functions critical for disease progression.

Case Studies

  • Anticancer Studies : A study evaluated the compound's efficacy against various cancer cell lines using MTT assays. The results indicated that the compound inhibited cell growth effectively at certain concentrations, particularly in PC3 cells .
    CompoundCell LineIC50 (μM)
    This compoundPC352
    ImatinibPC340
  • Anticonvulsant Activity : In a separate study, the compound was tested for anticonvulsant properties using the MES test in mice. Results showed that certain analogs provided significant protection at doses of 100 mg/kg and 300 mg/kg .

Summary of Findings

The biological activity of this compound is multifaceted, showing promise as an anticancer agent and potential anticonvulsant. Its ability to interact with various biological targets makes it a candidate for further pharmacological exploration.

Future Directions

Further research should focus on:

  • In vivo studies to confirm efficacy and safety profiles.
  • Structure-activity relationship (SAR) analyses to optimize the compound for enhanced potency and selectivity.
  • Mechanistic studies to elucidate pathways involved in its biological effects.

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